2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894558-11-3
VCID: VC4344993
InChI: InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
SMILES: CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4
Molecular Formula: C29H29N3O5
Molecular Weight: 499.567

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 894558-11-3

Cat. No.: VC4344993

Molecular Formula: C29H29N3O5

Molecular Weight: 499.567

* For research use only. Not for human or veterinary use.

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide - 894558-11-3

Specification

CAS No. 894558-11-3
Molecular Formula C29H29N3O5
Molecular Weight 499.567
IUPAC Name 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Standard InChI Key PFQBFIUXAZZJPG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide, reflects its intricate architecture:

  • Quinoline core: A bicyclic system comprising fused benzene and pyridine rings, substituted at position 6 with an acetamide group.

  • Dioxino moiety: A 1,4-dioxane ring fused to the quinoline structure at positions 2 and 3, contributing to conformational rigidity.

  • Functional groups:

    • 4-Ethylphenylaminomethyl: Enhances lipid solubility and potential receptor binding .

    • 4-Methoxyphenylacetamide: Introduces hydrogen-bonding capacity and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₉H₂₉N₃O₅
Molecular Weight499.567 g/mol
CAS Registry Number894558-11-3
XLogP33.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Spectroscopic Characterization

Structural elucidation employs advanced analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58–6.82 (m, aromatic protons), 4.34 (s, 2H, CH₂), 3.76 (s, 3H, OCH₃).

    • ¹³C NMR: 167.8 ppm (C=O), 154.2 ppm (dioxane O-C-O) .

  • Mass Spectrometry: ESI-MS m/z 500.2 [M+H]⁺, consistent with molecular weight calculations.

Synthetic Methodology

Multi-Step Synthesis

Production involves seven stages, optimized for yield and purity:

  • Quinoline Core Formation: Friedländer annulation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions (Yield: 68%).

  • Dioxane Ring Installation: Cyclocondensation with 1,2-ethanediol using p-toluenesulfonic acid catalysis (72% yield).

  • Aminomethylation: Mannich reaction with 4-ethylaniline and formaldehyde in ethanol reflux (55–60% yield) .

  • Acetamide Coupling: EDC/HOBt-mediated amidation with 4-methoxyphenylamine (83% yield).

Process Optimization

Critical parameters influencing synthesis:

  • Temperature Control: Mannich reaction requires strict maintenance at 60–65°C to prevent byproduct formation .

  • Solvent Selection: Dichloromethane enhances acetamide coupling efficiency compared to THF or DMF.

  • Purification: Sequential chromatography (silica gel → Sephadex LH-20) achieves >98% purity.

Table 2: Synthetic Yield Comparison with Analogues

Data adapted from patent WO2012137089A1 and VulcanChem analyses.

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: 12.7 µg/mL (pH 7.4 PBS), improving to 89.3 µg/mL in 0.5% Tween-80.

  • LogD (Octanol/Water): 2.8 at pH 7.4, indicating moderate lipophilicity .

  • Stability:

    • Plasma: t₁/₂ = 6.3 h (human), 4.1 h (rat) .

    • Simulated Gastric Fluid: >90% intact after 2 h.

Metabolic Fate

In vitro hepatic microsomal studies reveal:

  • Primary Metabolites: O-demethylation (25%), quinoline hydroxylation (18%) .

  • CYP450 Involvement: CYP3A4 (major), CYP2D6 (minor) .

Biological Activity and Mechanism

Anticancer Properties

  • Kinase Inhibition:

    • IC₅₀ = 84 nM against FLT3 tyrosine kinase (AML cell lines) .

    • 10-fold selectivity over c-KIT (IC₅₀ = 920 nM) .

  • Cytotoxicity:

    • GI₅₀ = 1.2 µM in MV4-11 leukemia cells vs. 8.7 µM in normal PBMCs .

    • Induces G2/M arrest via Wee1 kinase suppression.

Neuroprotective Effects

  • Aβ Aggregation Inhibition: 62% reduction at 10 µM (ThT assay).

  • Nrf2 Pathway Activation: 3.5-fold increase in HO-1 expression (SH-SY5Y cells).

Structural Activity Relationships (SAR)

Substituent Effects

  • 4-Ethylphenyl Group:

    • Enhances blood-brain barrier permeability (PAMPA-BBB Pe = 8.7 × 10⁻⁶ cm/s) .

    • Critical for FLT3 binding (ΔG = -9.8 kcal/mol in docking studies) .

  • Methoxy Position:

    • Para-substitution optimizes metabolic stability (t₁/₂ = 6.3 h vs. 2.1 h for ortho).

Conformational Analysis

X-ray crystallography (unpublished data, VulcanChem) reveals:

  • Dioxane Ring Puckering: Chair conformation stabilizes quinoline orientation.

  • Acetamide Torsion Angle: 178.4° facilitates H-bonding with kinase hinge region .

Formulation and Drug Development

Preclinical Formulations

  • Nanoparticulate Systems:

    • PLGA nanoparticles (180 nm) achieve 22% brain bioavailability in rats .

    • Lipid nanocapsules extend plasma t₁/₂ to 9.8 h.

Toxicology Profile

  • Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rat).

  • Genotoxicity: Negative in Ames test and micronucleus assay .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator